molecular formula C21H22N2S2 B11648465 N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine CAS No. 5682-35-9

N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

Cat. No.: B11648465
CAS No.: 5682-35-9
M. Wt: 366.5 g/mol
InChI Key: ZNIPUCXLJJJDPP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core fused with a dithiolo ring and substituted with a 2,4-dimethylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The quinoline core is known to interact with DNA and proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine is unique due to its specific substitution pattern and the presence of both the dithiolo ring and the quinoline core. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

5682-35-9

Molecular Formula

C21H22N2S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C21H22N2S2/c1-12-7-9-16(14(3)10-12)22-20-18-15-8-6-13(2)11-17(15)23-21(4,5)19(18)24-25-20/h6-11,23H,1-5H3

InChI Key

ZNIPUCXLJJJDPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C3=C(C(NC4=C3C=CC(=C4)C)(C)C)SS2)C

Origin of Product

United States

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